(2-Fluoro-5-isopropoxypyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-isopropoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C9H12FNO2 It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring, followed by the addition of an isopropoxy group and a methanol group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The isopropoxy group can be added using isopropyl alcohol in the presence of a base such as potassium carbonate. The final step involves the reduction of the pyridine ring to introduce the methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-isopropoxypyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to form a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Fluoro-5-isopropoxypyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Investigated for its potential use in drug development. Fluorinated pyridines are known to have various pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The isopropoxy and methanol groups can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative without the isopropoxy and methanol groups.
5-Isopropoxypyridine: A pyridine derivative with an isopropoxy group but without the fluorine and methanol groups.
3-Pyridinemethanol: A pyridine derivative with a methanol group but without the fluorine and isopropoxy groups.
Uniqueness
(2-Fluoro-5-isopropoxypyridin-3-yl)methanol is unique due to the combination of its fluorine, isopropoxy, and methanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances its stability and biological activity, while the isopropoxy and methanol groups contribute to its solubility and reactivity .
Properties
IUPAC Name |
(2-fluoro-5-propan-2-yloxypyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-6(2)13-8-3-7(5-12)9(10)11-4-8/h3-4,6,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSUUERVFVJFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.